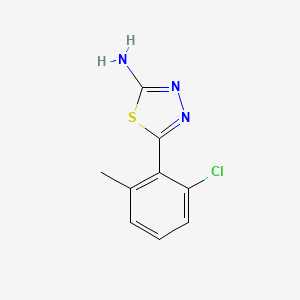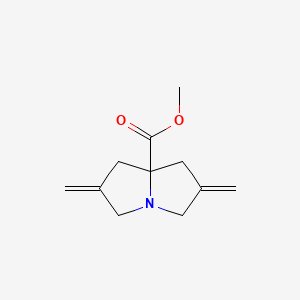
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its unique structure, which includes a pyrrolizine ring system with methylene groups at positions 2 and 6, and a methyl ester group at position 7a .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate typically involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates . Azomethine ylides are generated in situ from the reaction of amino acids such as proline or sarcosine with carbonyl compounds like ninhydrin . The reaction is carried out in alcohols, and the resulting product is a dihydro-1H-pyrrolizine derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
化学反応の分析
Types of Reactions
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Ketorolac: A pyrrolizine derivative with anti-inflammatory properties.
Licofelone: Another pyrrolizine derivative with dual cyclooxygenase and lipoxygenase inhibitory activities.
Uniqueness
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its specific structural features, such as the methylene groups at positions 2 and 6 and the methyl ester group at position 7a . These features contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-11(10(13)14-3)5-9(2)7-12(11)6-8/h1-2,4-7H2,3H3 |
InChIキー |
QKFWFBAAQYDOFL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(=C)CN1CC(=C)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


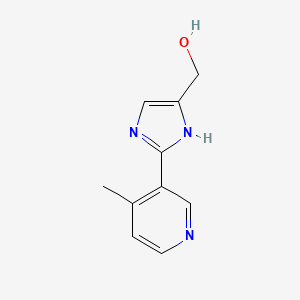
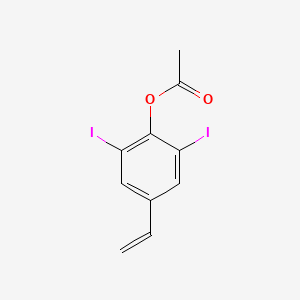
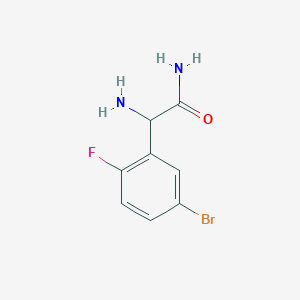
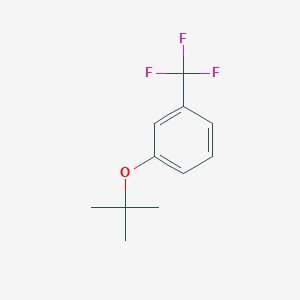
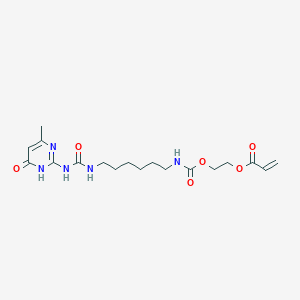
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
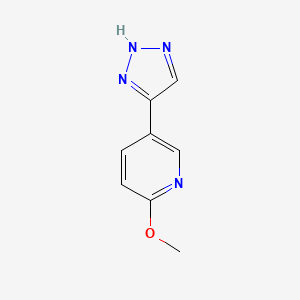

![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)


![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)
